N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
The compound N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide features a pyrimidine core substituted with a cyclopropyl group and a trifluoromethyl (-CF₃) moiety at positions 4 and 6, respectively. This heterocyclic system is linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent introduces steric constraints that may influence binding interactions .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-9-7-12(10(2)25-9)16(24)21-6-5-15-22-13(11-3-4-11)8-14(23-15)17(18,19)20/h7-8,11H,3-6H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMCGKCYLUKIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
- Molecular Formula : C15H18F3N3O2
- Molecular Weight : 333.32 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
-
Antimicrobial Activity
- Studies have shown that compounds with trifluoromethyl groups exhibit significant antimicrobial effects against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Minimum inhibitory concentrations (MICs) for related compounds indicate that structural modifications influence antimicrobial efficacy.
-
Anticancer Activity
- Research indicates that derivatives of trifluoromethyl pyrimidines, including this compound, show promising anticancer properties against cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) .
- The effectiveness was noted at concentrations around 5 µg/ml, although it was less potent than established chemotherapeutics like doxorubicin.
- Anti-inflammatory Potential
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 20 | |
| Compound B | MRSA | 15 | |
| This compound | TBD | TBD |
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µg/ml) | Comparison Drug | Reference |
|---|---|---|---|
| PC3 | 5 | Doxorubicin | |
| K562 | 5 | Doxorubicin | |
| HeLa | 5 | Doxorubicin | |
| A549 | 5 | Doxorubicin |
Case Studies
-
Antimicrobial Evaluation :
In vitro studies conducted on a series of trifluoromethyl pyrimidine derivatives revealed that the presence of the trifluoromethyl group significantly enhanced activity against bacterial strains compared to their non-fluorinated counterparts. This suggests that fluorination may be a critical factor in developing new antimicrobial agents. -
Anticancer Studies :
A study highlighted the anticancer effects of various trifluoromethyl pyrimidine derivatives, including this compound. The compound demonstrated notable cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and related analogs from the literature:
Key Observations:
- Pyrimidine vs. Naphthyridine/Furopyridine Cores: The target’s pyrimidine ring offers a compact, hydrogen-bond-friendly scaffold compared to the bulkier naphthyridine in Goxalapladib or fused furopyridine systems .
- Trifluoromethyl (-CF₃) Effects: Present in both the target and Goxalapladib, this group enhances resistance to oxidative metabolism, a critical feature for prolonged in vivo activity .
- Linker Flexibility: The ethyl chain in the target compound provides moderate flexibility, whereas thioether linkers in benzamide analogs (e.g., ) may improve conformational adaptability .
Physicochemical Properties
Key Findings:
- The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to benzamide analogs with polar cyano or nitro groups .
- Cyclopropyl substitution may mitigate first-pass metabolism, as seen in similar compounds with strained ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
